4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound characterized by its unique molecular structure and various functional groups. This compound is part of the pyrrolo[3,4-c]pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is with a molecular weight of 413.4 g/mol.
This compound can be synthesized through multi-step organic reactions involving various chemical precursors and reagents. It is not widely available commercially but can be sourced from specialized chemical suppliers or synthesized in laboratory settings.
4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one belongs to the class of organic compounds known as heterocycles, specifically pyrazoles. It contains multiple aromatic rings and functional groups that contribute to its chemical reactivity and potential biological activity.
The synthesis of this compound typically involves several key steps:
The molecular structure of 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one |
| InChI | InChI=1S/C25H20FN3O2/c26-18-12-10-17(11-13-18)24-21-22(19-8-4-5-9-20(19)30)27-28-23(21)25(31)29(24)15-14-16-6-2-1-3-7-16/h1-13,24,30H,14-15H2,(H,27,28) |
The compound can participate in various chemical reactions:
Common reagents include:
These reactions are typically conducted under controlled conditions to ensure high selectivity and yield.
The mechanism by which 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. Its unique structural features enable it to modulate various cellular pathways:
The compound exhibits typical characteristics of organic molecules with multiple aromatic systems:
This compound has potential applications in scientific research due to its unique structure:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5